![molecular formula C17H20FNO B187911 N-(2-fluorophenyl)adamantane-1-carboxamide CAS No. 71458-43-0](/img/structure/B187911.png)
N-(2-fluorophenyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like framework. This structure imparts significant stability and resistance to metabolic degradation, making these compounds valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2-fluoroaniline. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound
Biological Activity
N-(2-fluorophenyl)adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈FN₂O. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity, which is crucial for biological activity. The adamantane core contributes to the compound's rigidity and stability, allowing it to interact effectively with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Histone Deacetylase Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a vital role in regulating gene expression. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent .
- Antiviral Activity : Laboratory studies have demonstrated that this compound can inhibit the replication of viruses such as influenza A and herpes simplex virus type 1. The antiviral mechanism is believed to involve interference with viral attachment to host cells .
Anticancer Properties
This compound has been evaluated for its anticancer effects across various cell lines:
Cell Line | IC50 (μM) | Activity |
---|---|---|
Breast Cancer (MCF-7) | <10 | Potent antiproliferative activity |
Lung Cancer (A549) | 10-20 | Moderate activity |
Prostate Cancer (PC-3) | >20 | Weak activity |
These results indicate that the compound is particularly effective against breast cancer cells while showing moderate efficacy against lung cancer cells .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. It demonstrated significant activity against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.22 μg/mL |
Escherichia coli | 0.25 μg/mL |
Pseudomonas aeruginosa | 0.30 μg/mL |
The antimicrobial mechanism involves disrupting bacterial cell walls and inhibiting biofilm formation, making it a candidate for further development as an antibacterial agent .
Case Studies and Research Findings
- Anticancer Efficacy : In a study involving various human tumor cell lines, this compound exhibited potent antiproliferative effects, particularly against MCF-7 cells, with an IC50 value below 10 μM. This suggests its potential as a therapeutic agent in breast cancer treatment .
- Antiviral Studies : Laboratory experiments showed that the compound effectively inhibited the replication of influenza A virus and herpes simplex virus type 1, highlighting its potential as an antiviral drug .
- Synergistic Effects : In combination studies with standard antibiotics like ciprofloxacin, this compound demonstrated synergistic effects, enhancing the efficacy of these drugs against resistant strains of bacteria .
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Properties
Adamantane derivatives, including N-(2-fluorophenyl)adamantane-1-carboxamide, have been studied for their antiviral properties. Research indicates that compounds in this class can inhibit viral replication mechanisms, particularly against influenza viruses. The structural integrity of adamantane allows for effective interaction with viral proteins, making it a candidate for further development in antiviral therapies.
1.2 Sigma Receptor Modulation
Recent studies have highlighted the potential of adamantane derivatives as ligands for sigma receptors, specifically σ1 and σ2 receptors. These receptors are implicated in various neurological conditions. The compound has shown promise in binding affinity studies, with modifications leading to enhanced selectivity for these receptors. For instance, molecular docking simulations suggest that this compound can be optimized to improve its efficacy as a selective σ2 receptor agonist .
Case Studies
2.1 Synthesis and Biological Evaluation
A series of adamantane-based compounds were synthesized and evaluated for their biological activity against sigma receptors. In one study, the binding affinity of this compound was compared with other analogues. The results indicated a significant improvement in selectivity towards σ2 receptors, suggesting its potential as a lead compound for drug development targeting neurodegenerative diseases .
2.2 Anticancer Activity
In another investigation, the anticancer properties of adamantane derivatives were explored through in vitro assays. This compound exhibited notable cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways involved in cancer progression .
Properties
IUPAC Name |
N-(2-fluorophenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c18-14-3-1-2-4-15(14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOUTRNMVUURBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70317910 |
Source
|
Record name | AG-205/36814032 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70317910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71458-43-0 |
Source
|
Record name | NSC322036 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AG-205/36814032 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70317910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.